4-Chloro-3,5-dimethyl-1H-pyrazole-1-carbonyl chloride
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Overview
Description
4-Chloro-3,5-dimethyl-1H-pyrazole-1-carbonyl chloride is a chemical compound with the molecular formula C6H7ClN2O It is a derivative of pyrazole, a five-membered heterocyclic compound containing two nitrogen atoms
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-Chloro-3,5-dimethyl-1H-pyrazole-1-carbonyl chloride typically involves the chlorination of 3,5-dimethyl-1H-pyrazole. The process can be summarized as follows:
Starting Material: 3,5-dimethyl-1H-pyrazole.
Chlorination: The pyrazole is treated with a chlorinating agent such as thionyl chloride (SOCl2) or phosphorus pentachloride (PCl5) under controlled conditions.
Reaction Conditions: The reaction is usually carried out under an inert atmosphere (e.g., nitrogen) to prevent unwanted side reactions. The temperature is maintained at a moderate level to ensure complete chlorination.
Industrial Production Methods
In an industrial setting, the production of this compound may involve continuous flow processes to enhance efficiency and yield. The use of automated systems ensures precise control over reaction parameters, leading to consistent product quality.
Chemical Reactions Analysis
Types of Reactions
4-Chloro-3,5-dimethyl-1H-pyrazole-1-carbonyl chloride can undergo various chemical reactions, including:
Substitution Reactions: The chlorine atom can be replaced by other nucleophiles, such as amines or alcohols, to form corresponding derivatives.
Hydrolysis: The compound can be hydrolyzed to form 4-Chloro-3,5-dimethyl-1H-pyrazole-1-carboxylic acid.
Condensation Reactions: It can react with amines to form amides, which are valuable intermediates in organic synthesis.
Common Reagents and Conditions
Nucleophiles: Amines, alcohols, thiols.
Solvents: Dichloromethane (DCM), tetrahydrofuran (THF).
Catalysts: Base catalysts such as triethylamine (TEA) or pyridine.
Major Products
Amides: Formed by reaction with amines.
Esters: Formed by reaction with alcohols.
Carboxylic Acids: Formed by hydrolysis.
Scientific Research Applications
4-Chloro-3,5-dimethyl-1H-pyrazole-1-carbonyl chloride has several applications in scientific research:
Organic Synthesis: It is used as a building block for the synthesis of more complex molecules, including pharmaceuticals and agrochemicals.
Medicinal Chemistry: The compound is explored for its potential as a precursor to bioactive molecules with antibacterial, antifungal, and anticancer properties.
Material Science: It is used in the development of novel materials with specific properties, such as polymers and coatings.
Mechanism of Action
The mechanism of action of 4-Chloro-3,5-dimethyl-1H-pyrazole-1-carbonyl chloride involves its reactivity towards nucleophiles. The carbonyl chloride group is highly electrophilic, making it susceptible to nucleophilic attack. This reactivity is exploited in various synthetic transformations to form new chemical bonds.
Comparison with Similar Compounds
Similar Compounds
4-Chloro-3,5-dimethyl-1H-pyrazole: Lacks the carbonyl chloride group, making it less reactive in certain synthetic applications.
3,5-Dimethyl-1H-pyrazole-4-carboxylic acid: Contains a carboxylic acid group instead of a carbonyl chloride, leading to different reactivity and applications.
Uniqueness
4-Chloro-3,5-dimethyl-1H-pyrazole-1-carbonyl chloride is unique due to the presence of both a chloro and a carbonyl chloride group, which imparts distinct reactivity patterns. This dual functionality makes it a versatile intermediate in organic synthesis, allowing for the formation of a wide range of derivatives.
Properties
CAS No. |
67514-73-2 |
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Molecular Formula |
C6H6Cl2N2O |
Molecular Weight |
193.03 g/mol |
IUPAC Name |
4-chloro-3,5-dimethylpyrazole-1-carbonyl chloride |
InChI |
InChI=1S/C6H6Cl2N2O/c1-3-5(7)4(2)10(9-3)6(8)11/h1-2H3 |
InChI Key |
PADSOZWTBPAHSK-UHFFFAOYSA-N |
Canonical SMILES |
CC1=C(C(=NN1C(=O)Cl)C)Cl |
Origin of Product |
United States |
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